molecular formula C25H26N2O5S B11240534 N-(2,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11240534
M. Wt: 466.6 g/mol
InChI Key: JEQZPRWHXGKKRJ-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: Functional groups such as the methoxybenzenesulfonyl and carboxamide groups are introduced through nucleophilic substitution or coupling reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Catalysts and automated reactors are often used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Polymer Science: Benzoxazine derivatives are used in the synthesis of high-performance polymers.

Biology and Medicine

    Drug Development:

    Biological Studies: Used as a probe or reagent in biochemical assays.

Industry

    Materials Science: Utilized in the production of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that depend on its functional groups and overall structure.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.

    Sulfonyl Compounds: Molecules containing sulfonyl groups with varying aromatic or aliphatic structures.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-16-5-11-21(18(3)13-16)26-25(28)24-15-27(22-12-6-17(2)14-23(22)32-24)33(29,30)20-9-7-19(31-4)8-10-20/h5-14,24H,15H2,1-4H3,(H,26,28)

InChI Key

JEQZPRWHXGKKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CN(C3=C(O2)C=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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